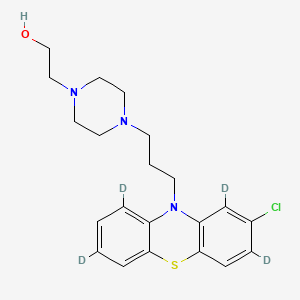

Perphenazine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

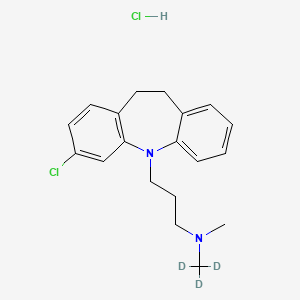

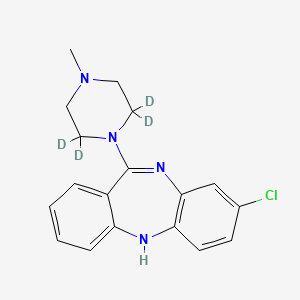

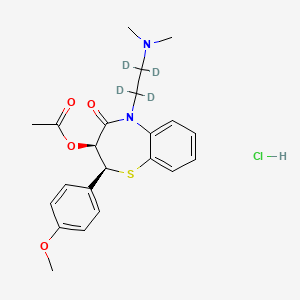

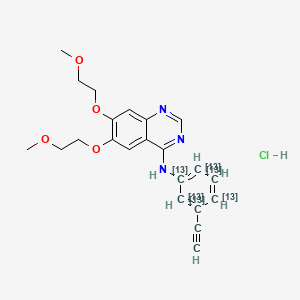

Perphenazine-d4 is the deuterium labeled Perphenazine . Perphenazine is a typical antipsychotic drug. Chemically, it is classified as a piperazinyl phenothiazine . It has been in clinical use for decades . It is available as oral tablets containing 2 mg, 4 mg, 8 mg, and 16 mg of perphenazine .

Molecular Structure Analysis

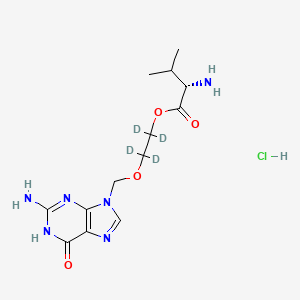

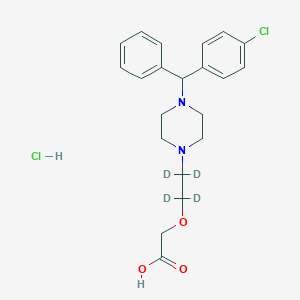

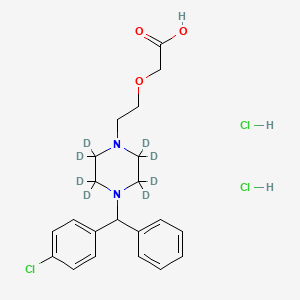

The molecular formula of Perphenazine-d4 is C21H22D4ClN3OS . Its average mass is 407.993 Da and its monoisotopic mass is 407.173615 Da .

Aplicaciones Científicas De Investigación

Dermatitis Treatment

Perphenazine-d4 has been found to attenuate pro-inflammatory responses in mouse models of Th2-Type Allergic Dermatitis . The study showed that the expression levels of dopamine receptor D2 is higher in skin biopsies of dermatitis patients and an oxazolone-induced animal model of dermatitis . Perphenazine, an FDA-approved dopamine receptor antagonist, was used to determine the therapeutic effect . The study concluded that perphenazine alleviates animal models of dermatitis .

Quantification of Perphenazine

Perphenazine-d4 is intended for use as an internal standard for the quantification of perphenazine by GC- or LC-MS . This allows for accurate measurement of perphenazine levels in various research contexts .

Psychiatric Conditions

High potency phenothiazines such as perphenazine are used to treat various psychiatric conditions such as the positive symptoms of schizophrenia, the symptoms of psychosis, and mania that can occur with bipolar disorder .

Pain Research

Perphenazine has been found to enhance morphine-induced analgesia in the tail-flick and hot plate tests in rats . This suggests potential applications in pain research .

Behavioral Neuroscience

Perphenazine has been used in studies related to behavioral neuroscience, particularly in relation to its effects on dopamine receptors .

Drug Repurposing

Given its various effects, perphenazine is being studied for potential repurposing in the treatment of conditions beyond its original indications .

Mecanismo De Acción

Safety and Hazards

Perphenazine, the parent compound of Perphenazine-d4, has several safety considerations. It can cause movement disorders such as restlessness, shaking, and tremors . It is not approved for use in older adults with dementia-related psychosis . Users are advised to avoid inhalation and contact with skin, eyes, and clothing as the material may be an irritant .

Propiedades

IUPAC Name |

2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCVKNLCSQQDEP-WNJORUDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.